molecular formula C23H28N4O4S2 B12161722 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161722
M. Wt: 488.6 g/mol
InChI Key: DQZJJKFJRCSRKL-JXAWBTAJSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (let’s call it Compound X for brevity) is a synthetic organic compound with a mouthful of a name! Let’s break it down:

  • Structure: : Compound X consists of several functional groups, including a thiazolidinone ring, an amino group, and a pyrido[1,2-a]pyrimidinone moiety. The cyclohexyl and hydroxyethoxy substituents add complexity to its structure.

  • Biological Relevance: : While its exact biological role remains an active area of research, Compound X has shown promise in various applications due to its unique structure and potential interactions with biological targets.

Preparation Methods

Synthetic Routes::

  • Thiazolidinone Synthesis: : The thiazolidinone ring can be synthesized via a multistep process involving cyclization of appropriate precursors. For example, reaction of cyclohexylamine with 2-mercaptoacetic acid forms the thiazolidinone core.

  • Pyrido[1,2-a]pyrimidinone Formation: : The pyrido[1,2-a]pyrimidinone scaffold can be constructed through condensation reactions between appropriate aldehydes and amines.

Industrial Production::
  • Industrial-scale synthesis typically involves efficient one-pot reactions that combine the thiazolidinone and pyrido[1,2-a]pyrimidinone fragments.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring yields the corresponding tetrahydro derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For instance, reduction leads to the tetrahydro derivative of Compound X.

Scientific Research Applications

Compound X’s versatility makes it valuable in several fields:

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in material science and catalysis.

Mechanism of Action

    Targets: Compound X likely interacts with enzymes, receptors, or other biomolecules.

    Pathways: Further studies are needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

  • Compound X stands out due to its hybrid structure, combining features from thiazolidinones and pyrido[1,2-a]pyrimidinones.
  • Similar compounds include thiazolidinones, pyrimidinones, and related heterocycles.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C23H28N4O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H28N4O4S2/c1-15-6-5-10-26-20(15)25-19(24-9-12-31-13-11-28)17(21(26)29)14-18-22(30)27(23(32)33-18)16-7-3-2-4-8-16/h5-6,10,14,16,24,28H,2-4,7-9,11-13H2,1H3/b18-14-

InChI Key

DQZJJKFJRCSRKL-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCCC4)NCCOCCO

Origin of Product

United States

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